Flipper-TR 5

Membrane Tension Imaging FLIM Mechanobiology

Flipper-TR 5 is a unique push-pull oligomer with two DTT S,S-dioxide 'flippers' and a terminal carboxylate for plasma membrane retention. It enables quantitative, non-invasive FLIM imaging of membrane tension with a wide lifetime range (2.8–7.0 ns). Superior to generic probes: specific sensitivity to cholesterol and lipid order, validated for super-resolution SMLM. Essential for reproducible mechanobiology and drug screening assays.

Molecular Formula C28H22N4O5S6
Molecular Weight 686.9 g/mol
Cat. No. B12377110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlipper-TR 5
Molecular FormulaC28H22N4O5S6
Molecular Weight686.9 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1SC3=C2SC(=C3C)C4=C(C5=C(S4)C6=C(S5(=O)=O)C(=C(S6)C#N)C)C)COCC7=CN(N=N7)CC(=O)OC
InChIInChI=1S/C28H22N4O5S6/c1-11-17(10-37-9-15-7-32(31-30-15)8-18(33)36-5)39-23-19(11)40-21-13(3)20(41-24(21)23)22-14(4)28-26(42-22)25-27(43(28,34)35)12(2)16(6-29)38-25/h7H,8-10H2,1-5H3
InChIKeyUMJWMNXQZHDBDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flipper-TR 5 (Methyl Triazole Acetate Probe): CAS 2081888-04-0 Procurement and Baseline Characterization Guide


Flipper-TR 5 (CAS 2081888-04-0, C28H22N4O5S6, MW 686.9 g/mol) is a fluorescent, mechanosensitive membrane probe designed for quantifying plasma membrane tension via fluorescence lifetime imaging microscopy (FLIM) [1]. The compound is a push-pull oligomer featuring a twisted core of two dithieno[3,2-b:2',3'-d]thiophene (DTT) S,S-dioxide units, a terminal cyano group as an acceptor, and a methyl triazole acetate moiety for plasma membrane retention [2]. Flipper-TR 5 belongs to the broader class of 'flipper probes' specifically engineered to report lipid packing and membrane order through changes in fluorescence lifetime, enabling direct, non-invasive imaging of mechanical forces in living cells [3].

Why Generic Substitution of Flipper-TR 5 with Analogous Probes Fails for Quantitative Membrane Tension Studies


Generic substitution among membrane tension probes is not scientifically valid because Flipper-TR 5 possesses a unique molecular architecture—two DTT S,S-dioxide 'flippers' in a twisted push-pull configuration—that confers a specific, quantitative relationship between fluorescence lifetime and membrane order [1]. Single-flipper probes or probes based on alternative scaffolds (e.g., NR12S, NR12A, or conventional lipophilic dyes) exhibit fundamentally different spectral responses, reduced mechanosensitivity, and distinct sensitivities to specific membrane components (e.g., cholesterol versus acyl chain saturation) [2]. Furthermore, the terminal carboxylate group on Flipper-TR 5 ensures retention at the plasma membrane, a property not shared by all flipper variants, which can lead to mislocalization and erroneous tension readouts [3]. Therefore, selection of this specific compound is essential for obtaining comparable, reproducible, and interpretable quantitative data in mechanobiology research.

Flipper-TR 5 Quantitative Differentiation Evidence: Comparative Performance Data for Procurement and Experimental Design


Flipper-TR 5 vs. Single-Flipper Probes: Superior Mechanosensitivity Demonstrated by Fluorescence Lifetime Dynamic Range

Flipper-TR 5 exhibits a substantially broader fluorescence lifetime dynamic range compared to single-flipper probes, directly enabling more precise discrimination of membrane order states. The reported fluorescence lifetime (τ) of Flipper-TR 5 ranges from 2.8 ns to 7.0 ns, representing a 4.2 ns span [1]. In contrast, probes containing only a single DTT S,S-dioxide flipper unit demonstrate significantly reduced mechanosensitivity and are described as yielding 'poor results' for high-sensitivity membrane tension imaging [2]. The requirement for two flipper units is confirmed as essential for the probe to effectively 'swim' and report subtle changes in lipid packing [2].

Membrane Tension Imaging FLIM Mechanobiology

Flipper-TR 5 vs. NR12S and NR12A: Differential Sensitivity to Cholesterol Content Enables Specific Lipid Order Detection

In a direct comparative FLIM study of environment-sensitive probes, Flipper (the core mechanophore of Flipper-TR 5) exhibited a distinct sensitivity profile compared to the Nile Red-based probes NR12S and NR12A. Flipper's fluorescence lifetime was found to be particularly sensitive to membrane cholesterol content, whereas NR12S and NR12A lifetimes showed moderate sensitivity to both cholesterol content and lipid acyl chain composition [1]. This differential sensitivity allows Flipper-TR 5 to serve as a more specific reporter of cholesterol-enriched, ordered membrane domains (e.g., lipid rafts), a feature not achievable with the NR12 probes.

Membrane Biophysics Lipid Rafts Cholesterol Sensing

Flipper-TR 5 vs. GFP: Extended Fluorescence Lifetime Enables Enhanced Photon Counting and Signal-to-Noise Ratio

Flipper-TR 5 possesses a significantly longer average fluorescence lifetime compared to commonly used fluorescent proteins like Green Fluorescent Protein (GFP). Flipper probes exhibit long average fluorescence lifetimes, reaching up to 7 ns, whereas the lifetime of GFP remains relatively constant around 2 ns [1]. This extended lifetime allows for the detection of photons with lifetimes up to 50 ns, substantially improving the signal-to-noise ratio and the precision of lifetime measurements in FLIM experiments [1].

FLIM Fluorescence Lifetime Signal-to-Noise

Flipper-TR 5 vs. Alternative Flipper Variants: Methyl Group Presence is Essential for Maintaining Mechanosensitivity in Aqueous Solution

Systematic modification of the twist region in flipper probes revealed that removal of a single methyl group from the DTT core results in probes that undergo premature planarization in aqueous solution [1]. This pre-planarization renders the probe insensitive to subsequent changes in membrane tension, as the molecular twist required for mechanosensing is lost before membrane insertion. Flipper-TR 5 retains the critical methyl groups, ensuring that the probe remains in a twisted, non-fluorescent state in solution and only planarizes (and becomes fluorescent) upon insertion into the lipid bilayer in response to membrane order [1]. This structural feature is absent in some demethylated analog probes.

Probe Design Planarization Solution Stability

Optimal Research and Industrial Application Scenarios for Flipper-TR 5 Based on Verified Quantitative Differentiation


Quantitative FLIM Imaging of Plasma Membrane Tension Dynamics in Living Cells

Flipper-TR 5 is the optimal choice for studies requiring quantitative, real-time monitoring of plasma membrane tension changes. Its wide fluorescence lifetime range (2.8-7.0 ns) and specific sensitivity to lipid packing enable precise quantification of tension fluctuations during dynamic cellular processes such as cell migration, spreading, and endocytosis [1]. The terminal carboxylate ensures retention at the plasma membrane, preventing internalization artifacts that can occur with other probes [2].

Investigation of Cholesterol-Rich Membrane Microdomains and Lipid Raft Dynamics

Researchers focusing on the role of cholesterol in membrane organization should prioritize Flipper-TR 5 over alternative probes like NR12S or NR12A. Flipper-TR 5's distinct and pronounced sensitivity to cholesterol content allows for the specific visualization and quantification of ordered lipid raft domains, a capability not shared by probes with broader, less specific membrane order responses [1]. This is critical for studies of signal transduction and membrane protein clustering.

Super-Resolution Microscopy (STED/SMLM) of Membrane Nanodomains

Flipper-TR 5 is uniquely suited for super-resolution imaging applications. Its compatibility with single-molecule localization microscopy (SMLM) and its ability to resolve liquid-ordered and liquid-disordered phases in giant unilamellar vesicles (GUVs) below the diffraction limit have been experimentally validated [1]. This enables the study of membrane heterogeneity at the nanoscale, a feature not possible with many conventional lipophilic dyes or fluorescent proteins.

High-Throughput Screening for Modulators of Membrane Tension

For industrial or academic screening campaigns aimed at identifying compounds that alter plasma membrane tension (e.g., mechanomodulatory drugs), Flipper-TR 5 provides a robust, quantitative readout. Its extended fluorescence lifetime (>7 ns maximum) and large dynamic range offer superior signal-to-noise and sensitivity compared to probes with shorter lifetimes (e.g., GFP at ~2 ns) [1]. This allows for more reliable detection of subtle changes in membrane order in high-throughput FLIM-based assays.

Technical Documentation Hub

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